molecular formula C23H23N3O2 B3436379 2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide

2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide

Cat. No.: B3436379
M. Wt: 373.4 g/mol
InChI Key: IPCMMUOLLMDVPG-UHFFFAOYSA-N
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Description

2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with two carboxamide groups, each bonded to a 2,6-dimethylphenyl group. It is primarily used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide typically involves the reaction of 2,6-dimethylphenylamine with pyridine-2,6-dicarboxylic acid or its derivatives. One common method is the reaction of 2,6-dimethylphenylamine with pyridine-2,6-dicarboxylic anhydride under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide stands out due to its dual carboxamide groups and the presence of 2,6-dimethylphenyl substituents. These features confer unique chemical properties, making it highly versatile for various applications in research and industry.

Properties

IUPAC Name

2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-14-8-5-9-15(2)20(14)25-22(27)18-12-7-13-19(24-18)23(28)26-21-16(3)10-6-11-17(21)4/h5-13H,1-4H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCMMUOLLMDVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301329640
Record name 2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

438454-86-5
Record name 2-N,6-N-bis(2,6-dimethylphenyl)pyridine-2,6-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301329640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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